molecular formula C11H9NO3S B1393863 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid CAS No. 1211509-55-5

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid

Cat. No.: B1393863
CAS No.: 1211509-55-5
M. Wt: 235.26 g/mol
InChI Key: YUZJONZFADZDMH-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole ring in the presence of an acid catalyst . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Thiazole derivatives, including 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid, have shown promising anticancer properties. For instance, compounds synthesized from thiazole structures have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiazole derivatives exhibited significant antiproliferative activity against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell growth .

Mechanism of Action
The mechanism by which thiazoles exert anticancer effects often involves the inhibition of specific biological targets, such as microtubules and cell membrane receptors. This action disrupts critical cellular processes, leading to apoptosis in cancer cells .

CompoundTarget Cell LineIC50 (µM)Reference
This compoundHepG210-30
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 leukemia<1

Anti-inflammatory Applications

Research has indicated that thiazole derivatives can act as anti-inflammatory agents. The compound has been utilized in the synthesis of novel drugs aimed at treating inflammatory conditions. Studies suggest that modifications to the thiazole structure enhance its efficacy against inflammation-related pathways .

Agricultural Chemistry

Agrochemical Formulation
this compound is also explored in agricultural chemistry for its potential to improve the efficacy of pesticides and herbicides. The incorporation of this compound into agrochemical formulations has been shown to enhance crop yield and protection against pests .

Material Science

Development of Advanced Materials
The unique chemical properties of thiazoles make them suitable for applications in material science. Research has focused on utilizing this compound in the creation of advanced polymers and coatings. These materials demonstrate enhanced durability and performance characteristics due to the incorporation of thiazole moieties .

Biochemical Research

Enzyme Interactions and Metabolic Pathways
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. This research aids in understanding complex biological systems and developing new therapeutic strategies targeting specific metabolic processes .

Analytical Chemistry

Chromatographic Techniques
The compound serves as a standard in chromatographic techniques, facilitating accurate analysis of similar compounds in various samples. Its application in analytical chemistry ensures reliable results in the identification and quantification of thiazole derivatives in research settings .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, its interaction with DNA and topoisomerase II can result in DNA double-strand breaks and cell cycle arrest, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable scaffold for drug development .

Biological Activity

5-(2-Methoxyphenyl)thiazole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a methoxyphenyl group and a carboxylic acid functionality. This structure is pivotal in determining its biological activity.

1. Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, this compound has been investigated for its potential against various bacterial strains. A study showed that compounds with thiazole moieties demonstrated significant inhibition of bacterial growth, suggesting their utility in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundEscherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group significantly affect cytotoxicity.

Case Study: Anticancer Efficacy
In a study focused on thiazole derivatives, it was found that the introduction of electron-donating groups on the phenyl ring enhanced the cytotoxic effects against cancer cell lines. The compound exhibited an IC50 value of approximately 20 µM against HepG-2 cells, indicating moderate potency compared to established chemotherapeutics .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHepG-220
MCF-725
A54930

3. Antiviral Activity

Thiazole compounds have also been evaluated for their antiviral properties. A recent study highlighted the effectiveness of thiazole derivatives in inhibiting viral replication in vitro. The compound demonstrated significant activity against the yellow fever virus, with an EC50 value indicating effective antiviral action .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring can form hydrogen bonds with active sites on enzymes or receptors, potentially disrupting their function and leading to cell death in cancerous tissues or inhibition of microbial growth.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)9-6-12-10(16-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZJONZFADZDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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